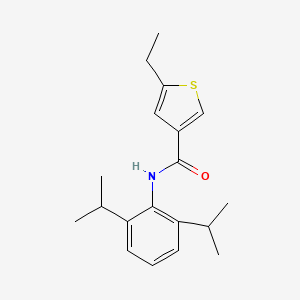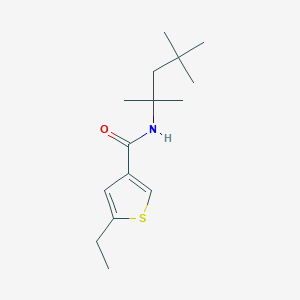
N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CEP-1347 is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in a variety of cellular processes such as apoptosis, inflammation, and stress response.
Mechanism of Action
N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide is a potent inhibitor of the JNK pathway, which is involved in the regulation of cellular processes such as apoptosis, inflammation, and stress response. The JNK pathway is activated by various stress stimuli, such as UV radiation, oxidative stress, and cytokines. The activation of JNK leads to the phosphorylation of various downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. Inhibition of JNK by N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide leads to the suppression of these downstream targets, resulting in neuroprotection and anti-cancer effects.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. In these models, N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has been shown to reduce neuronal death, improve motor function, and reduce inflammation. N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has also been shown to induce apoptosis in cancer cells, leading to tumor regression in animal models.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule compound that can easily cross the blood-brain barrier, making it an ideal candidate for neuroprotection studies. N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has limitations in terms of its specificity, as it can also inhibit other kinases in addition to JNK. This can lead to off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide. One potential direction is the investigation of its use in combination therapy with other neuroprotective agents. Another direction is the development of more specific JNK inhibitors that can avoid off-target effects. Additionally, the use of N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide in clinical trials for neurodegenerative diseases and cancer therapy should be explored further. Finally, the study of the JNK pathway in other diseases, such as diabetes and cardiovascular disease, may also provide new insights into the potential therapeutic applications of N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. N-(5-chloro-2,4-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has also been investigated for its potential use in cancer therapy, as JNK pathway inhibition has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-4-10-5-9(8-21-10)15(18)17-12-6-11(16)13(19-2)7-14(12)20-3/h5-8H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBHPOQGWBSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-5-ethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4264953.png)
![diethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4264957.png)
![diethyl 5-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264963.png)
![methyl 3-({[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4264967.png)
![methyl 3-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4264975.png)
![6-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4264987.png)
![3-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264994.png)
![3-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264998.png)
![3-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265002.png)
![propyl 2-[(2,4-dichlorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4265007.png)


![N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265032.png)
![N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265049.png)